REACTION_CXSMILES
|
[OH-].[K+].[C:3]([C:5](=[CH:9][C:10]1[CH:15]=CC(OC)=[C:12](OC)[CH:11]=1)[C:6](O)=O)#[N:4].S([CH2:30][N+:31]#[C-])(C1C=CC(C)=CC=1)(=O)=O.Cl.[CH2:34]([CH2:37][O:38][CH3:39])[O:35][CH3:36]>O>[CH3:36][O:35][C:34]1[CH:15]=[C:10]([C:9]2[C:5]([C:3]#[N:4])=[CH:6][NH:31][CH:30]=2)[CH:11]=[CH:12][C:37]=1[O:38][CH3:39] |f:0.1|
|
Name
|
|
Quantity
|
12.62 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
11.66 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)O)=CC1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
10.25 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 min. at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled at a temperature from 0° C. to 10° C.
|
Type
|
STIRRING
|
Details
|
the mixed liquid was stirred for two hours at room temperature till the reaction
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
From the neutralized mixture, dimethoxyethane was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
800 ml of water was further added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were then filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C1=CNC=C1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |